molecular formula C18H30O3Si B3099928 M-Allylphenylpropyltriethoxysilane CAS No. 1356114-60-7

M-Allylphenylpropyltriethoxysilane

Cat. No. B3099928
CAS RN: 1356114-60-7
M. Wt: 322.5 g/mol
InChI Key: AWGHSOCGGKXGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-Allylphenylpropyltriethoxysilane is a chemical compound with the molecular formula C18H30O3Si . It has a molecular weight of 322.51 . The compound is also known by its Chemical Abstracts Service (CAS) number, 1356114-60-7 .


Molecular Structure Analysis

The molecular structure of M-Allylphenylpropyltriethoxysilane consists of 18 carbon atoms, 30 hydrogen atoms, 3 oxygen atoms, and 1 silicon atom . The exact structure can be found in the MOL file with the MDL Number MFCD09953824 .


Physical And Chemical Properties Analysis

M-Allylphenylpropyltriethoxysilane has a boiling point of 108-110°C at 0.5 atmospheric pressure . Its density is predicted to be 0.956±0.06 g/cm3 . The refractive index is 1.4278 . The flash point is greater than 110°C (>230°F) . It has a specific gravity of 0.956 . It also has a hydrolytic sensitivity of 7, meaning it reacts slowly with moisture/water .

Scientific Research Applications

General Catalytic Allylation

A study demonstrated the catalytic allylation of carbonyl compounds using allyltrimethoxysilane, indicating its potential in organic synthesis processes. This reaction was efficient at ambient temperature, signifying the compound's utility in mild reaction conditions (Yamasaki et al., 2002).

Carbosilane Dendrimers Synthesis

Research on the synthesis of carbosilane dendrimers containing peripheral (cyclopentadienyl)(aryloxy)titanium(IV) units showed the utility of similar compounds in creating advanced molecular structures, which could have applications in materials science (Arévalo et al., 2001).

Hybrid Electrolytes for Fuel Cells

A study on epoxy-polystyrene-silica sol-gel membranes with high proton conductivity indicated the use of 2-allylphenol in developing hybrid electrolytes. This suggests potential applications in energy conversion and storage devices like fuel cells (Mosa et al., 2010).

Surface Modification for Adhesion

Research on optimizing silica silanization by 3-aminopropyltriethoxysilane highlights the role of similar compounds in enhancing the adhesion between different materials, crucial for various industrial applications (Howarter & Youngblood, 2006).

Catalytic Reactions in Aqueous Media

The use of allyltrimethoxysilane in allylation reactions of carbonyl compounds in aqueous media points to its effectiveness in catalysis under environmentally benign conditions (Aoyama et al., 2003).

Benzoxazine Isomers Synthesis

A study on the synthesis and polymerization behavior of benzoxazine isomers from o-allylphenol suggests applications in polymer science, particularly in developing materials with specific thermal and mechanical properties (Liu et al., 2014).

Safety and Hazards

The safety data sheet for M-Allylphenylpropyltriethoxysilane indicates that it may cause serious eye irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

While specific future directions for M-Allylphenylpropyltriethoxysilane are not available, the field of chemical synthesis and analysis is rapidly evolving . New methodologies and technologies are being developed to improve the synthesis, characterization, and application of chemical compounds. These advancements could potentially impact the future research and applications of M-Allylphenylpropyltriethoxysilane.

properties

IUPAC Name

triethoxy-[3-(3-prop-2-enylphenyl)propyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3Si/c1-5-11-17-12-9-13-18(16-17)14-10-15-22(19-6-2,20-7-3)21-8-4/h5,9,12-13,16H,1,6-8,10-11,14-15H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGHSOCGGKXGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCC1=CC(=CC=C1)CC=C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213392
Record name 1-(2-Propen-1-yl)-3-[3-(triethoxysilyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356114-60-7
Record name 1-(2-Propen-1-yl)-3-[3-(triethoxysilyl)propyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356114-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Propen-1-yl)-3-[3-(triethoxysilyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M-Allylphenylpropyltriethoxysilane
Reactant of Route 2
Reactant of Route 2
M-Allylphenylpropyltriethoxysilane
Reactant of Route 3
Reactant of Route 3
M-Allylphenylpropyltriethoxysilane
Reactant of Route 4
Reactant of Route 4
M-Allylphenylpropyltriethoxysilane
Reactant of Route 5
M-Allylphenylpropyltriethoxysilane
Reactant of Route 6
Reactant of Route 6
M-Allylphenylpropyltriethoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.